Proliferin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Proliferin, also known as PLF, is a protein that has homology to PRL and GH . It belongs to the prolactin/growth hormone/placental lactogen family of polypeptide hormones . In rodents, there are four this compound proteins, designated this compound-1, this compound-2, this compound-3, and this compound-4 . All of these are secreted and are thought to play a role in embryonic development . More specifically, the Proliferins provide growth signals to target cells in fetal and maternal tissues during the mid-gestation phase of embryogenesis .

Synthesis Analysis

This compound is synthesized in placental trophoblast giant cells and found specifically on chromosome 13 and 23 of the genomes of species that express PLF . The embryonic functions currently known of this family include stimulation of uterine cell proliferation and development of placental capillary network thus vascularisation of the placenta .Molecular Structure Analysis

This compound belongs to the prolactin/growth hormone/placental lactogen family of polypeptide hormones . It is a protein which has homology to PRL and GH .Chemical Reactions Analysis

This compound has been implicated in the regulation of cell growth and differentiation . It is differentially regulated during myogenesis in the rodent myogenic cell line C2C12 .Wissenschaftliche Forschungsanwendungen

Proliferin and Cellular Receptors

This compound, a prolactin-related glycoprotein, is secreted by proliferating mouse cell lines and mouse placenta. It has been found to bind specifically to membrane preparations from fetal or maternal liver and placenta. This binding is inhibited by mannose 6-phosphate, suggesting that this compound acts through cation-independent mannose 6-phosphate receptors, potentially as a lysosomal protein or targeting lysosomes. The receptors' concentration or activity is regulated during pregnancy, indicating a significant role of this compound in developmental processes (Lee & Nathans, 1988).

This compound in Placental Development

This compound-related mRNA is found exclusively in the placenta among various mouse tissues. Its concentration varies through the stages of pregnancy, with notable increases between days 8 and 10, and a subsequent decline. This suggests a critical role of this compound in placental development and potentially as a placental hormone (Linzer et al., 1985).

This compound in Angiogenesis and Tumor Progression

This compound gene expression reactivation is associated with increased angiogenesis in a cell culture model of fibrosarcoma tumor progression. Its expression correlates with the invasive stages of tumor development, suggesting a reactivation of an extraembryonic genetic program in tumors, contributing to tumor growth and angiogenesis (Toft et al., 2001).

Role in Angiogenesis via Insulin-like Growth Factor II Receptor

This compound stimulates endothelial cell migration and neovascularization, interacting with the insulin-like growth factor II/mannose 6-phosphate receptor. This interaction plays an essential role in this compound-induced angiogenesis, highlighting the therapeutic potential of targeting this pathway in pathological angiogenesis (Volpert et al., 1996).

Inhibition of Myogenic Differentiation

This compound inhibits myogenic differentiation in cultured myoblasts. It acts as a secreted glycoprotein, influencing differentiation at multiple steps, indicating a broader role in cellular differentiation processes (Wilder & Linzer, 1989).

This compound in Hematopoietic Stem Cell Expansion

This compound-2, a family member, plays a role in the ex vivo expansion of hematopoietic stem cells (HSCs). It increases the frequency of long-term culture-initiating cells and the clonogenic output of LTC-ICs, opening up new avenues for HSC expansion in therapeutic contexts (Choong et al., 2003).

Synthesis and Secretion in Placenta

This compound is synthesized and stored in the trophoblastic giant cells of the mouse placenta, secreted into the circulation during pregnancy. This further supports its function as a placental hormone, although its exact role remains unclear (Lee et al., 1988).

Wirkmechanismus

Proliferin has been identified to bind to the mannose-6-phosphate (IGF II/M6P) receptor of endothelial cells and stimulate their migration via the mitogen-activated protein kinase-dependent pathway, thus neovascularisation in vivo . It also represses myogenic-specific transcription within the actin multigene family by suppressing the level and/or activity of a trans-acting factor (CBF) that modulates multiple muscle-specific genes .

Zukünftige Richtungen

The PLF gene, which previously had only been seen to be expressed by the placenta and damaged tissue, can be reactivated by tumour cells to secure a nutrients source and a mode of metastasis . The discovery that tumour cells use PLF to regulate angiogenesis provides an attractive anti-tumour therapy pathway . By disrupting angiogenesis by interfering with PLF secretion, tumour metastasis may be prevented .

Eigenschaften

CAS-Nummer |

152469-17-5 |

|---|---|

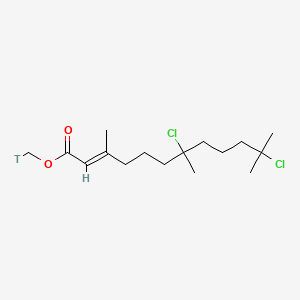

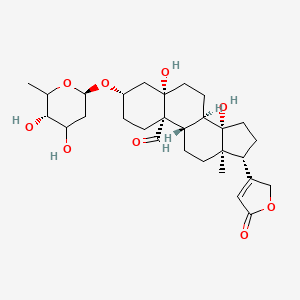

Molekularformel |

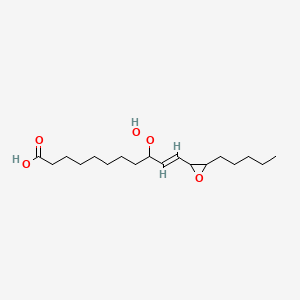

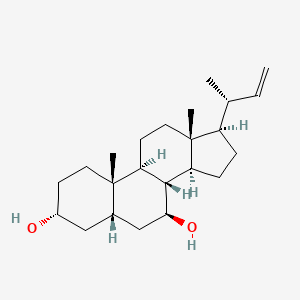

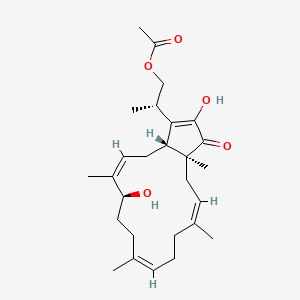

C27H40O5 |

Molekulargewicht |

444.6 g/mol |

IUPAC-Name |

[(2S)-2-[(1S,3Z,7Z,11S,12Z,15R)-11,17-dihydroxy-1,4,8,12-tetramethyl-18-oxo-16-bicyclo[13.3.0]octadeca-3,7,12,16-tetraenyl]propyl] acetate |

InChI |

InChI=1S/C27H40O5/c1-17-8-7-9-18(2)14-15-27(6)22(12-11-19(3)23(29)13-10-17)24(25(30)26(27)31)20(4)16-32-21(5)28/h8,11,14,20,22-23,29-30H,7,9-10,12-13,15-16H2,1-6H3/b17-8-,18-14-,19-11-/t20-,22-,23+,27+/m1/s1 |

InChI-Schlüssel |

VRGWBRLULZUWAJ-XFFXIZSCSA-N |

Isomerische SMILES |

C/C/1=C/CC/C(=C\C[C@]2([C@H](C/C=C(\[C@H](CC1)O)/C)C(=C(C2=O)O)[C@H](C)COC(=O)C)C)/C |

SMILES |

CC1=CCCC(=CCC2(C(CC=C(C(CC1)O)C)C(=C(C2=O)O)C(C)COC(=O)C)C)C |

Kanonische SMILES |

CC1=CCCC(=CCC2(C(CC=C(C(CC1)O)C)C(=C(C2=O)O)C(C)COC(=O)C)C)C |

Synonyme |

fusaproliferin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.